
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,6-diethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,6-diethylphenyl)thiourea, also known as BDMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Thiourea derivatives have been synthesized and characterized to understand their structural and conformational properties. For instance, the synthesis of thiourea derivatives through specific reactions highlights the versatility of these compounds in creating a range of molecules with potential biological activities. Studies have employed various spectroscopic techniques such as vibrational spectroscopy, NMR, and XRD analysis to elucidate the geometrical parameters and conformational features of these compounds, revealing their potential for further applications in medicinal chemistry and materials science (Lestard et al., 2015), (Abosadiya et al., 2019).
Anticancer Activity
Several studies have reported the anticancer activity of thiourea derivatives. These compounds have been tested against various cancer cell lines, showing significant antitumor activity. The mechanisms of action often involve inhibition of specific cellular processes, indicating the potential of thiourea derivatives as anticancer agents. For example, new thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties have demonstrated potent antitumor activities, with some compounds outperforming standard drugs in cytotoxicity assays (Al-Harbi et al., 2019).
Antioxidant and Antidiabetic Potentials
Thiourea derivatives have also been evaluated for their antioxidant and antidiabetic potentials. Studies have shown that certain thiourea compounds can exhibit significant glucose-6-phosphatase inhibitory activity, indicating their potential in managing diabetes. Additionally, these compounds have been tested for their antioxidant properties, suggesting their utility in combating oxidative stress-related diseases (Naz et al., 2020).
Antimicrobial Activity
The synthesis and characterization of thiourea derivatives and their complexes with metals such as Ni(II), Co(III), and Pt(II) have revealed their potential antimicrobial activities. These compounds and their metal complexes have been tested against fungi and yeast, showing promising results in inhibiting the growth of these microorganisms (del Campo et al., 2004).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of thiourea derivatives with biological targets. These studies provide insights into the potential therapeutic applications of thiourea compounds by elucidating their binding mechanisms and affinities towards specific proteins or enzymes, thus guiding the design of more effective drugs (Hussain et al., 2020).
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,6-diethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-14-6-5-7-15(4-2)18(14)21-19(24)20-11-13-8-9-16-17(10-13)23-12-22-16/h5-10H,3-4,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPAMCBPAMNVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B5523399.png)
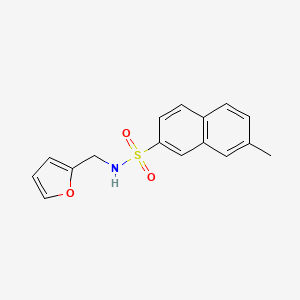
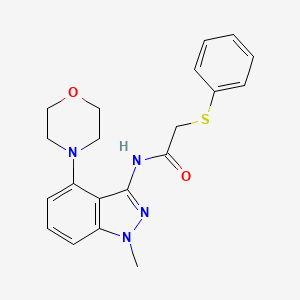
![N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)
![(4-{[(4-chlorophenyl)thio]acetyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5523433.png)
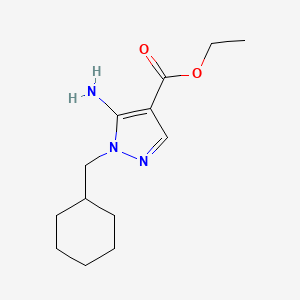
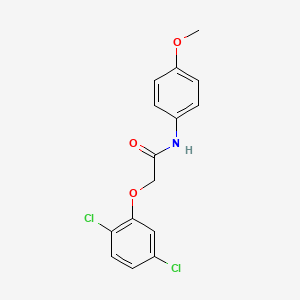
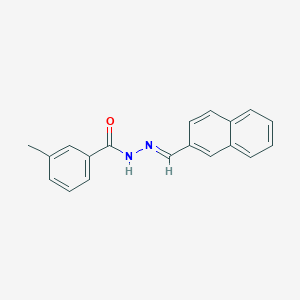
![2-[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzoxazole](/img/structure/B5523475.png)
![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)
